2-amino-3-(4-bromo-1H-pyrazol-1-yl)propanoic acid hydrochloride
Overview
Description
2-amino-3-(4-bromo-1H-pyrazol-1-yl)propanoic acid hydrochloride is a synthetic organic compound with the molecular formula C6H8BrN3O2·HCl. This compound is notable for its unique structure, which includes a brominated pyrazole ring attached to an amino acid backbone. It is primarily used in scientific research due to its potential biological activities and its role as a building block in organic synthesis.
Mechanism of Action
Target of Action
Similar compounds have been reported to have antipromastigote activity , suggesting potential targets within parasitic organisms.
Mode of Action
A molecular simulation study of a related compound showed a desirable fitting pattern in the lmptr1 pocket (active site) characterized by lower binding free energy . This suggests that the compound may interact with its target through a similar mechanism, leading to changes in the target’s function.
Biochemical Pathways
Compounds with similar structures have been reported to affect various biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities . This suggests that the compound may interact with multiple biochemical pathways, leading to a range of downstream effects.
Pharmacokinetics
The compound’s molecular weight (27051) and formula (C6H9BrClN3O2) suggest that it may have suitable properties for absorption and distribution
Result of Action
A related compound was found to have potent in vitro antipromastigote activity , suggesting that this compound may have similar effects.
Biochemical Analysis
Biochemical Properties
2-amino-3-(4-bromo-1H-pyrazol-1-yl)propanoic acid hydrochloride plays a significant role in biochemical reactions due to its structural features. The compound interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with enzymes involved in oxidative stress pathways, such as superoxide dismutase and catalase . These interactions are primarily based on the compound’s ability to modulate the activity of these enzymes, either by direct binding or through allosteric effects. Additionally, the brominated pyrazole ring can engage in hydrogen bonding and hydrophobic interactions with protein active sites, further influencing enzymatic activity.
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. This compound has been shown to influence cell signaling pathways, particularly those related to oxidative stress and inflammation . By modulating the activity of key signaling molecules such as nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) and mitogen-activated protein kinases (MAPKs), the compound can alter gene expression patterns and cellular metabolism. For example, it can upregulate the expression of antioxidant genes while downregulating pro-inflammatory cytokines, thereby promoting cellular homeostasis.
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. One key mechanism involves the inhibition of specific enzymes, such as cyclooxygenase-2 (COX-2), which plays a role in inflammation . The compound binds to the active site of COX-2, preventing the conversion of arachidonic acid to prostaglandins, thereby reducing inflammation. Additionally, the compound can activate transcription factors like nuclear factor erythroid 2–related factor 2 (Nrf2), which leads to the expression of antioxidant proteins that protect cells from oxidative damage.
Temporal Effects in Laboratory Settings
The stability and effects of this compound over time have been studied extensively in laboratory settings. The compound is relatively stable under normal storage conditions but can degrade under extreme pH or temperature . Long-term studies have shown that the compound maintains its biological activity for extended periods, making it suitable for in vitro and in vivo experiments. Its effects on cellular function can vary over time, with prolonged exposure leading to adaptive cellular responses such as increased expression of detoxifying enzymes.
Dosage Effects in Animal Models
In animal models, the effects of this compound vary with dosage. At low doses, the compound exhibits beneficial effects such as reduced oxidative stress and inflammation . At higher doses, it can induce toxic effects, including hepatotoxicity and nephrotoxicity. These adverse effects are likely due to the compound’s ability to generate reactive intermediates that can damage cellular components. Therefore, careful dosage optimization is crucial for achieving therapeutic benefits while minimizing toxicity.
Metabolic Pathways
This compound is involved in several metabolic pathways, particularly those related to oxidative stress and detoxification . The compound is metabolized by cytochrome P450 enzymes, leading to the formation of various metabolites that can either be excreted or further metabolized. Additionally, the compound can influence metabolic flux by modulating the activity of key enzymes in glycolysis and the tricarboxylic acid cycle, thereby affecting overall cellular energy metabolism.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . The compound can be actively transported into cells via amino acid transporters and distributed to various cellular compartments. Once inside the cell, it can bind to intracellular proteins, influencing its localization and accumulation. The compound’s distribution is also influenced by its hydrophobic and hydrophilic properties, which determine its affinity for different cellular membranes.
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function . The compound is primarily localized in the cytoplasm but can also be found in the nucleus and mitochondria. Its localization is influenced by targeting signals and post-translational modifications that direct it to specific compartments. For example, phosphorylation of the compound can enhance its nuclear localization, where it can interact with transcription factors and influence gene expression.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-3-(4-bromo-1H-pyrazol-1-yl)propanoic acid hydrochloride typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-dicarbonyl compound, followed by bromination to introduce the bromine atom at the desired position.
Attachment to the Amino Acid Backbone: The brominated pyrazole is then coupled with a suitable amino acid derivative, such as 2-amino-3-bromopropanoic acid, under conditions that facilitate the formation of the desired product. This step often involves the use of coupling reagents like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) to activate the carboxyl group of the amino acid.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions for higher yields and purity, using larger reactors, and ensuring compliance with safety and environmental regulations.
Chemical Reactions Analysis
Types of Reactions
2-amino-3-(4-bromo-1H-pyrazol-1-yl)propanoic acid hydrochloride can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom on the pyrazole ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The amino acid moiety can undergo oxidation to form corresponding oxo derivatives or reduction to yield amine derivatives.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex structures.
Common Reagents and Conditions
Substitution Reactions: Typically involve nucleophiles like sodium azide or primary amines in the presence of a base such as potassium carbonate.
Oxidation: Can be carried out using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Often involves reducing agents like sodium borohydride or lithium aluminum hydride.
Major Products
Substitution Products: Depending on the nucleophile used, products can include azides, amines, or thioethers.
Oxidation Products: Oxidized derivatives of the amino acid moiety.
Reduction Products: Reduced forms of the amino acid moiety, such as primary amines.
Scientific Research Applications
2-amino-3-(4-bromo-1H-pyrazol-1-yl)propanoic acid hydrochloride has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor modulation.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the development of novel materials and as an intermediate in the synthesis of other chemical compounds.
Comparison with Similar Compounds
Similar Compounds
- 2-amino-3-(4-chloro-1H-pyrazol-1-yl)propanoic acid hydrochloride
- 2-amino-3-(4-fluoro-1H-pyrazol-1-yl)propanoic acid hydrochloride
- 2-amino-3-(4-methyl-1H-pyrazol-1-yl)propanoic acid hydrochloride
Uniqueness
2-amino-3-(4-bromo-1H-pyrazol-1-yl)propanoic acid hydrochloride is unique due to the presence of the bromine atom, which can significantly influence its reactivity and biological activity. Bromine is a larger and more polarizable atom compared to chlorine or fluorine, which can lead to different binding interactions and reactivity profiles.
This compound’s unique structure and properties make it a valuable tool in various fields of scientific research, offering opportunities for the development of new materials, drugs, and chemical processes.
Properties
IUPAC Name |
2-amino-3-(4-bromopyrazol-1-yl)propanoic acid;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8BrN3O2.ClH/c7-4-1-9-10(2-4)3-5(8)6(11)12;/h1-2,5H,3,8H2,(H,11,12);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SXPCSCUDXNSDJM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NN1CC(C(=O)O)N)Br.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9BrClN3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.51 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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